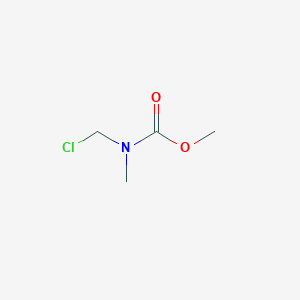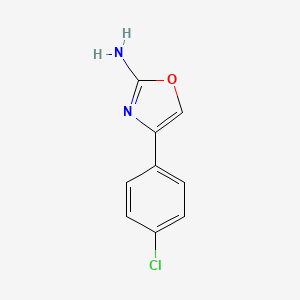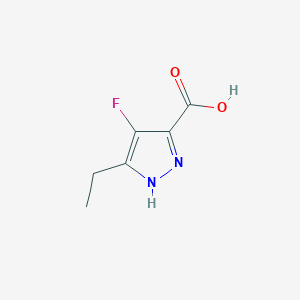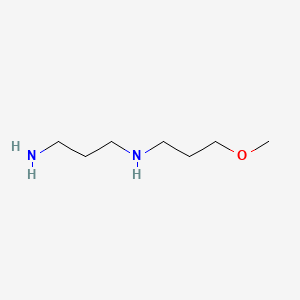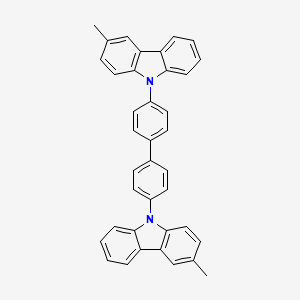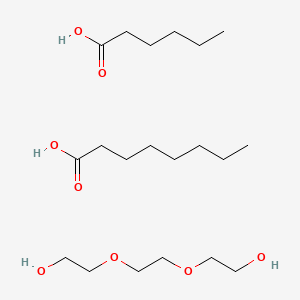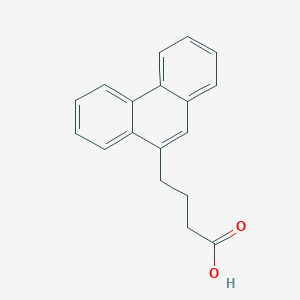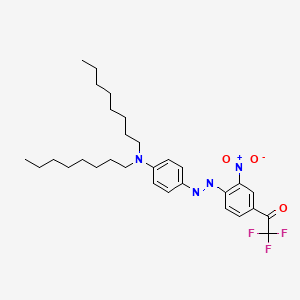
4'-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene
Overview
Description
4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene is a complex organic compound with the molecular formula C30H41F3N4O3 and a molecular weight of 562.67 g/mol . It is also known by the synonym Chromoreactand CR-546 . This compound is notable for its unique structure, which includes a trifluoroacetyl group, a nitro group, and a dioctylamino group attached to an azobenzene core .
Preparation Methods
The synthesis of 4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene typically involves multiple steps, starting with the preparation of the azobenzene core. The azobenzene core is synthesized through a diazotization reaction followed by a coupling reaction with aniline derivatives . The trifluoroacetyl group is then introduced through an acylation reaction using trifluoroacetic anhydride . The nitro group is added via nitration using concentrated nitric acid and sulfuric acid . Finally, the dioctylamino group is introduced through a nucleophilic substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps .
Chemical Reactions Analysis
4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene undergoes various chemical reactions, including:
Substitution: The trifluoroacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . Major products formed from these reactions include amino derivatives and substituted azobenzenes .
Scientific Research Applications
4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene involves its ability to undergo specific chemical reactions that result in changes in its electronic structure . These changes can be detected using various analytical techniques, making it useful as a chromoreactand . The molecular targets and pathways involved in its mechanism of action include interactions with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene is unique due to its combination of a trifluoroacetyl group, a nitro group, and a dioctylamino group attached to an azobenzene core . Similar compounds include:
4-Dioctylamino-4’-trifluoroacetylazobenzene: Lacks the nitro group.
4-Nitro-4’-trifluoroacetylazobenzene: Lacks the dioctylamino group.
4-Dioctylamino-4’-nitroazobenzene: Lacks the trifluoroacetyl group.
These similar compounds highlight the unique combination of functional groups in 4’-Dioctylamino-2-nitro-4-trifluoroacetylazobenzene, which contributes to its distinct properties and applications .
Properties
IUPAC Name |
1-[4-[[4-(dioctylamino)phenyl]diazenyl]-3-nitrophenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41F3N4O3/c1-3-5-7-9-11-13-21-36(22-14-12-10-8-6-4-2)26-18-16-25(17-19-26)34-35-27-20-15-24(23-28(27)37(39)40)29(38)30(31,32)33/h15-20,23H,3-14,21-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAZMIJAVAHTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C(=O)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514460 | |
| Record name | 1-(4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684281-90-1 | |
| Record name | 1-(4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


